Ethyl-di(propan-2-yl)azanium, also known as a quaternary ammonium compound, is a cationic species characterized by its molecular formula and molecular weight of 130.25 g/mol. This compound is notable for its applications in organic synthesis and various scientific research fields. It is typically utilized in contexts requiring a stable cationic species due to its positive charge and steric hindrance provided by the propan-2-yl groups.
Ethyl-di(propan-2-yl)azanium is classified as a tertiary amine and falls under the category of quaternary ammonium compounds. These compounds are often derived from the alkylation of amines, where an amine reacts with alkyl halides to form a positively charged nitrogen center. The compound can be sourced from chemical suppliers specializing in organic chemicals, such as BenchChem, which provides high-purity samples for research purposes .
The synthesis of ethyl-di(propan-2-yl)azanium typically involves the alkylation of diisopropylamine with ethyl halides. The general procedure includes:
This synthetic pathway allows for the formation of the quaternary ammonium salt, which is stable and soluble in polar solvents .
The molecular structure of ethyl-di(propan-2-yl)azanium features a central nitrogen atom bonded to two propan-2-yl groups and one ethyl group. The structural representation can be summarized as follows:
InChI=1S/C8H19N/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3/p+1
CC[NH+](C(C)C)C(C)C
The nitrogen atom is positively charged, making this compound a cationic species that can interact with various anionic counterparts in chemical reactions .
Ethyl-di(propan-2-yl)azanium participates in various chemical reactions due to its cationic nature:
Common reagents involved in these reactions include alkyl halides for substitution processes and various acids for salt formation .
The mechanism of action for ethyl-di(propan-2-yl)azanium primarily involves its role as a cationic agent in organic synthesis:
Ethyl-di(propan-2-yl)azanium is typically a colorless liquid at room temperature with the following properties:
Key chemical properties include:
These properties make it suitable for various applications in chemical synthesis and research .
Ethyl-di(propan-2-yl)azanium has several applications across different scientific domains:
CAS No.:
CAS No.:
CAS No.: 59384-04-2